3,5-Dichloro-2-methylbenzoic acid
Overview
Description
3,5-Dichloro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-methylbenzoic acid, followed by further chlorination at specific positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the esterification of p-methylbenzoic acid, followed by chlorination and hydrolysis steps. These processes are designed to enhance safety and efficiency, using milder conditions and accessible raw materials .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions:
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substituted Derivatives: Various substituted benzoic acids and esters.
Oxidized and Reduced Products: Different oxidation states of the compound, such as alcohols and ketones.
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also investigated for its potential therapeutic applications in medicine .
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals. Its derivatives are used as intermediates in the synthesis of pesticides and herbicides .
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Similar structure but lacks the methyl group at the 2nd position.
2,4-Dichlorobenzoic acid: Chlorine atoms are substituted at different positions on the benzene ring.
3,5-Dichloro-4-methylbenzoic acid: Similar structure but with a different substitution pattern.
Uniqueness: 3,5-Dichloro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a methyl group on the benzene ring influences its reactivity and applications in various fields .
Properties
IUPAC Name |
3,5-dichloro-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJGSEXAJKXRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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